molecular formula C15H16BrNO2 B1597264 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid CAS No. 494799-76-7

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

Cat. No. B1597264
M. Wt: 322.2 g/mol
InChI Key: ZVUVBRNZBOZLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” is a chemical compound with the molecular formula C15H16BrNO2 . It is used in scientific research and its versatile nature allows for diverse applications, ranging from drug synthesis to material science.


Synthesis Analysis

The synthesis of “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” involves several steps. In one experiment, the compound was added to a flask equipped with a mechanical stirrer, a temperature controller, a N2 inlet, and a condenser. After stirring, CDI was added portion-wise. The reaction mixture was then heated and cooled. N,N-dimethylaminosulfonamide was added in one portion followed by the addition of DBU dropwise over a period of 1 hour .


Molecular Structure Analysis

The molecular structure of “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” is complex, with a bromine atom attached to the second carbon of the indole ring, a cyclohexyl group attached to the third carbon, and a carboxylic acid group attached to the sixth carbon .


Chemical Reactions Analysis

The chemical reactions involving “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” are complex and can involve several steps. For example, in one synthesis process, the compound was reacted with CDI and N,N-dimethylaminosulfonamide in the presence of DBU .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis of various indole derivatives, including those similar to 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, showed a focus on regioselective and efficient synthesis strategies. One such compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, was developed using trifluoroacetylated indole-driven hydrolysis, emphasizing the importance of selectively directing bromine substituents (Sharma et al., 2020).
  • Indole derivatives, like the one , are often synthesized through Dieckmann cyclization and Ullmann reactions. These reactions are essential for creating various indole compounds with diverse functional groups, indicating a broad range of potential applications (Unangst et al., 1987).

Biological Activity and Applications

  • The biological activity of indole derivatives is a significant area of research. For example, brominated tryptophan derivatives from certain sponges, structurally related to 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, have shown inhibitory effects on bacterial growth (Segraves & Crews, 2005).
  • Another study synthesized various indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. This suggests potential therapeutic applications for similar compounds like 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid in combating infections (Raju et al., 2015).

Photophysical Studies

  • The photophysical properties of new fluorescent indole derivatives, related to the compound , have been studied. These derivatives show high fluorescence quantum yields and are sensitive to solvent polarity, indicating their potential as fluorescent probes in various scientific applications (Pereira et al., 2010).

Future Directions

Indole derivatives, such as “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-14-13(9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)17-14/h6-9,17H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUVBRNZBOZLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333613
Record name 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

CAS RN

494799-76-7
Record name 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (20 g, 60 mmol) and LiOH (3.8 g, 160 mmol) in MeOH/THF/H2O (1:1:1, 300 mL) was heated at 90° C. for 2 h. The reaction mixture was cooled in an ice/H2O bath, neutralized with 1M HCl (˜160 mL) diluted with H2O (250 mL) and stirred for 1 h at rt. The precipitates were collected by filtration rinse with H2O and dried to yield 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (quant.) which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Reactant of Route 4
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Reactant of Route 5
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.